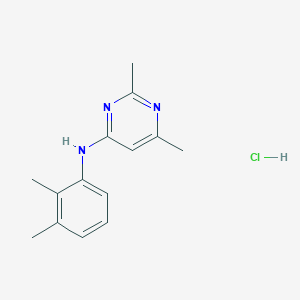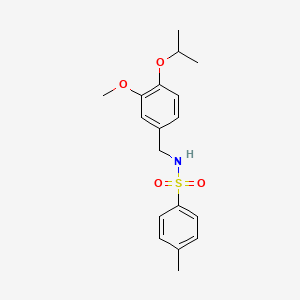![molecular formula C14H17NO5 B4668177 diethyl {[(2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B4668177.png)
diethyl {[(2-hydroxyphenyl)amino]methylene}malonate
Übersicht
Beschreibung
Diethyl {[(2-hydroxyphenyl)amino]methylene}malonate, also known as HMDM, is a chemical compound that has shown significant potential in scientific research applications. HMDM is a malonate derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of diethyl {[(2-hydroxyphenyl)amino]methylene}malonate is not fully understood. However, studies have shown that diethyl {[(2-hydroxyphenyl)amino]methylene}malonate can inhibit the activity of various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. diethyl {[(2-hydroxyphenyl)amino]methylene}malonate can also induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has shown various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl {[(2-hydroxyphenyl)amino]methylene}malonate in lab experiments is its low toxicity and high stability. diethyl {[(2-hydroxyphenyl)amino]methylene}malonate is also easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using diethyl {[(2-hydroxyphenyl)amino]methylene}malonate is its low solubility in water, which can limit its application in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on diethyl {[(2-hydroxyphenyl)amino]methylene}malonate. One direction is to explore the potential of diethyl {[(2-hydroxyphenyl)amino]methylene}malonate as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Another direction is to investigate the mechanism of action of diethyl {[(2-hydroxyphenyl)amino]methylene}malonate in more detail to better understand its biochemical and physiological effects. Furthermore, research can be conducted to improve the solubility of diethyl {[(2-hydroxyphenyl)amino]methylene}malonate in aqueous environments to expand its application in various scientific research fields.
Conclusion:
In conclusion, diethyl {[(2-hydroxyphenyl)amino]methylene}malonate is a malonate derivative that has shown significant potential in various scientific research applications. diethyl {[(2-hydroxyphenyl)amino]methylene}malonate can be synthesized using various methods and has shown various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has several advantages and limitations for lab experiments, and there are several future directions for research on diethyl {[(2-hydroxyphenyl)amino]methylene}malonate. Overall, diethyl {[(2-hydroxyphenyl)amino]methylene}malonate is a promising compound for scientific research and has the potential to contribute to various fields, including cancer research, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has shown potential in various scientific research applications, including cancer research, drug discovery, and material science. In cancer research, diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. In material science, diethyl {[(2-hydroxyphenyl)amino]methylene}malonate has been used as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
diethyl 2-[(2-hydroxyanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)10(14(18)20-4-2)9-15-11-7-5-6-8-12(11)16/h5-9,15-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLKUNFPLOJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4668105.png)

![7-methoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4668116.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![1-(2-chloro-4-fluorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4668128.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide](/img/structure/B4668135.png)

![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)
![methyl (5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4668185.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4668190.png)
![N-(2-furylmethyl)-2-{[N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4668193.png)
